The synthesis of PD-149164 involves several key steps, typically starting from readily available precursors. The process includes:
Specific methodologies for synthesizing PD-149164 can vary, but patents and literature suggest optimized routes that enhance yield and purity .
The molecular structure of PD-149164 can be described by its chemical formula, which includes multiple functional groups that contribute to its biological activity. The compound features a complex arrangement of aromatic rings and nitrogen-containing groups, which are crucial for its interaction with the cholecystokinin-1 receptor.
This structural complexity allows PD-149164 to achieve high specificity for its target receptor while minimizing off-target effects .
PD-149164 undergoes various chemical reactions that are essential for its synthesis and functionalization:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and catalyst presence .
PD-149164 functions primarily as an antagonist at the cholecystokinin-1 receptor. Its mechanism involves:
Experimental data support its efficacy in modulating appetite-related behaviors in animal models .
PD-149164 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into pharmaceutical preparations .
PD-149164 has been investigated for various scientific applications, particularly in pharmacology:
PD-149164 emerged in the late 1990s as part of targeted efforts to develop non-peptide ligands for peptide hormone receptors, a significant challenge in medicinal chemistry due to the difficulty in achieving intrinsic agonist activity with small molecules. The compound was designed to interact specifically with the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. Its CAS registry number (181941-32-2) provides a unique chemical identifier, while the "PD" prefix signifies its development within pharmaceutical research pipelines, consistent with nomenclature practices for experimental compounds. Historically, most non-peptide ligands for peptide hormone receptors functioned as antagonists; PD-149164 represented a breakthrough as a potent agonist at the CCK-B receptor. This was achieved through strategic modifications of established antagonist scaffolds like L-365,260, leveraging insights from constitutively active mutant receptors that revealed trace agonist potential in certain molecular frameworks [2]. The compound remains classified as a controlled research chemical, reflecting its specialized application in probing CCK-B receptor physiology rather than therapeutic use [1].
PD-149164 (C₃₃H₃₈FN₃O₅; MW 575.67 g/mol) is a synthetically derived, non-peptide molecule featuring a complex structure with multiple chiral centers, as indicated by stereochemical descriptors in its SMILES notation (O=C(CC@HNC(C@@(C)CC5=CNC6=C5C=CC=C6)=O)O) [1]. Its molecular architecture integrates:
Table 1: Pharmacological Profile of PD-149164
Target Receptor | IC₅₀ (Binding Assay) | Selectivity Ratio (CCK-B/CCK-A) | |
---|---|---|---|
CCK-B/Gastrin | 0.083 nM | ~904-fold | |
CCK-A | 75 nM | [1] |
This compound exhibits exceptional binding affinity and selectivity for the CCK-B receptor over the closely related CCK-A receptor subtype, as evidenced by its sub-nanomolar IC₅₀ at CCK-B receptors (0.083 nM) versus a substantially weaker inhibition at CCK-A receptors (75 nM). This results in a selectivity ratio exceeding 900-fold, making it one of the most selective CCK-B agonists reported [1]. The molecular basis for this selectivity resides in its optimized interaction with key residues within the CCK-B receptor's orthosteric binding site, distinct from the CCK-A binding pocket architecture.
Table 2: Key Structural Features of PD-149164
Structural Element | Potential Functional Role | |
---|---|---|
Fluorinated Phenyl Ring | Hydrophobicity, enhanced binding affinity | |
Chiral Centers ([C@H], [C@@]) | Stereospecific receptor recognition | |
Tertiary Amide/Carbamate | Hydrogen bonding with receptor residues | |
Indole/Benzofused System | Hydrophobic pocket interaction, van der Waals contacts | |
Bridged Bicyclic Core | Conformational constraint, mimicking peptide structures | [1] |
PD-149164 functions as a potent and selective agonist for the CCK-B receptor, a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and gastric mucosa. Its activation triggers multiple intracellular signaling cascades:
Modulation of Neuronal Excitability and Neurotransmitter Release: In the CNS, CCK-B receptor activation by PD-149164 influences neuronal circuits involved in anxiety, satiety, and nociception. The rise in [Ca²⁺]ᵢ facilitates vesicular fusion and neurotransmitter release (e.g., GABA, dopamine). Furthermore, CCK-B receptors modulate ion channels like voltage-gated calcium channels (VGCCs) via PKC-mediated phosphorylation or direct Gβγ interactions, altering action potential dynamics and synaptic plasticity [7] [9].
Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways: Sustained CCK-B receptor activation can engage pathways leading to ERK1/2 phosphorylation. This potentially occurs via PKC-dependent activation of Raf or transactivation of receptor tyrosine kinases (RTKs). ERK signaling influences long-term cellular responses such as differentiation, survival, and adaptive gene expression (e.g., immediate early genes like c-Fos) [7].
Mechanistic Insights from Constitutively Active Mutants: Research utilizing mutated CCK-B receptors (e.g., Leu325→Glu), which exhibit ligand-independent signaling, proved instrumental in identifying the intrinsic agonist activity of compounds structurally related to PD-149164. These mutants possess enhanced sensitivity for detecting trace agonist efficacy, revealing how minor structural modifications can convert antagonists into agonists or inverse agonists. PD-149164 exemplifies this principle, acting as a full agonist capable of efficiently stabilizing the active receptor conformation (R*) at the wild-type CCK-B receptor [2].
Table 3: Key Signaling Pathways Activated by PD-149164 via CCK-B Receptor
Signaling Pathway | Key Effectors | Potential Cellular Outcomes | |
---|---|---|---|
Gq/PLC-β/IP₃/DAG | ↑IP₃, ↑DAG, ↑[Ca²⁺]ᵢ, PKC | Neurotransmitter release, neuronal excitability | |
PKC-Dependent Pathways | Raf-MEK-ERK cascade | Gene expression, cellular differentiation | |
Calcium/Calmodulin | CaMKII, CaMKIV | Synaptic plasticity, kinase activation | |
Receptor Crosstalk | RTK transactivation | Cell growth/survival modulation | [2] [5] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7